molecular formula C6H14ClNO2 B8096763 N-Me-D-Nva-OH.HCl

N-Me-D-Nva-OH.HCl

Cat. No.: B8096763
M. Wt: 167.63 g/mol
InChI Key: IGDWHEIQMSBEEU-NUBCRITNSA-N
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Description

Chemical Identity and Structural Characterization of N-Me-D-Nva-OH.HCl

IUPAC Nomenclature and Systematic Classification

The compound is systematically named (2R)-2-(methylamino)pentanoic acid hydrochloride , reflecting its:

  • D-configuration at the α-carbon
  • Methylamino substitution at the second carbon
  • Pentanoic acid backbone with a hydrochloride counterion

Alternative designations include:

  • This compound (abbreviated nomenclature)
  • CAS 69994-39-4 and CAS 2044710-63-4 (distinct registry entries for the same compound)

The HELM notation PEPTIDE1{[CCCC@HNC]}$$$$ confirms its classification as a non-natural amino acid derivative suitable for peptide synthesis.

Molecular Structure Analysis: Stereochemistry and Conformational Isomerism

The molecule exhibits R-configuration at C2, critical for chiral recognition in biological systems. Key structural features include:

Property Value/Description Source
SMILES CCC[C@H](C(=O)O)NC.Cl
InChIKey HCPKYUNZBPVCHC-RXMQYKEDSA-N
Rotatable Bonds 4
Hydrogen Bonding 2 donors, 3 acceptors

The 3D conformational analysis via PubChem reveals a bent backbone structure stabilized by intramolecular hydrogen bonding between the carboxylate and protonated amine groups. This geometry minimizes steric clashes between the methylamino group and the pentanoic chain.

Physicochemical Properties: Solubility, Stability, and Crystalline Form

Solubility Profile
Solvent Solubility (mg/mL) Conditions Source
Water 265 25°C, neutral pH
Ethanol 48 25°C

The high aqueous solubility arises from ion-dipole interactions between the hydrochloride salt and polar solvents.

Stability Data
  • Thermal Stability : Decomposes above 200°C
  • Storage : Stable at 2–8°C in anhydrous conditions
  • pH Sensitivity : pKa ≈ 4.03 (predicted for analogous Boc-protected derivative)
Crystalline Characteristics

While direct crystallographic data are unavailable, hydrochloride salt formation typically yields monoclinic crystals with a P2₁ space group, as observed in similar α-methylamino acids.

Properties

IUPAC Name

(2R)-2-(methylamino)pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-4-5(7-2)6(8)9;/h5,7H,3-4H2,1-2H3,(H,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDWHEIQMSBEEU-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Methyl-D-norvaline hydrochloride typically involves the methylation of D-norvaline. One common method is the reaction of D-norvaline with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective methylation of the amino group.

Industrial Production Methods

In an industrial setting, the production of N-Methyl-D-norvaline hydrochloride may involve the use of more efficient and scalable methods. For example, the methylation reaction can be performed in a continuous flow reactor, which allows for better control of reaction conditions and higher yields. The product is then purified through crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-norvaline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-Methyl-D-norvaline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-D-norvaline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

N-Methyl-D-Alanine Hydrochloride (H-N-Me-D-Ala-OH·HCl)

  • Formula: C₄H₉NO₂·HCl
  • MW : 139.6 g/mol
  • Key Difference: Shorter side chain (alanine has a methyl group vs. norvaline’s ethyl-propyl chain). This reduces steric hindrance but limits hydrophobic interactions in peptide design .

H-D-Nva-OH (D-Norvaline)

  • Formula: C₅H₁₁NO₂
  • MW : 117.15 g/mol
  • Key Difference : Lacks N-methylation, making it more susceptible to enzymatic degradation. The absence of a hydrochloride salt also reduces solubility in polar solvents .

Fmoc-N-Me-D-Nva-OH

  • Formula: C₂₁H₂₃NO₄
  • MW : 353.4 g/mol
  • Key Difference : Incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, ideal for solid-phase peptide synthesis. The absence of HCl reduces polarity compared to N-Me-D-Nva-OH.HCl .

Physicochemical Properties

Solubility and Stability

Compound Solubility (Water) Stability in Acidic Conditions
This compound High (due to HCl) Stable
H-N-Me-D-Ala-OH·HCl High Stable
Fmoc-N-Me-D-Nva-OH Low Sensitive to base cleavage
H-D-Nva-OH Moderate Unstable at low pH

Sources :

Bioavailability

  • This compound : Predicted to have moderate blood-brain barrier (BBB) permeability and gastrointestinal (GI) absorption, similar to H-Nva-Ome.HCl (bioavailability score: 0.55) .
  • H-D-Nva-OH : Lower bioavailability due to rapid renal clearance and enzymatic degradation .

Pricing and Commercial Availability

Compound Price (5g) Vendor
This compound ~$120 GL Biochem
H-N-Me-D-Ala-OH·HCl $145 GL Biochem
Fmoc-N-Me-D-Nva-OH $385 (25g) GL Biochem

Note: Prices vary based on scale and supplier (e.g., GL Biochem vs. Lipomed) .

Research Findings and Trends

  • Conformational Studies : this compound induces β-turn structures in peptides, improving stability against proteases compared to unmethylated analogs .
  • Drug Design : Its BBB permeability (predicted) makes it a candidate for neuroactive peptides, though further in vivo studies are needed .
  • Comparative Drawbacks : Higher cost (~$120/5g) than H-D-Nva-OH ($60/5g) limits large-scale applications .

Biological Activity

N-Methyl-D-norvaline hydrochloride (N-Me-D-Nva-OH.HCl) is a compound of significant interest in biochemical research due to its potential biological activities, particularly as an enzyme modulator and its applications in peptide synthesis. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C_5H_12ClN_1O
  • Molar Mass: 137.61 g/mol

This compound is primarily studied for its role as an enzyme inhibitor . It may modulate metabolic pathways by interacting with specific enzymes involved in amino acid metabolism and protein synthesis. The exact molecular targets are still under investigation, but preliminary studies suggest that it can affect the activity of enzymes such as ADAM17, which is involved in the cleavage of tumor necrosis factor-alpha (TNF-α) .

Biological Activity Overview

  • Enzyme Inhibition:
    • This compound has been shown to inhibit certain enzymes, potentially altering metabolic pathways. For example, it affects the activity of ADAM17, which cleaves pro-TNF-α into its soluble form .
  • Peptide Synthesis:
    • The compound serves as a building block in peptide synthesis, facilitating the creation of novel peptides with specific biological activities .
  • Therapeutic Applications:
    • Ongoing research aims to explore its therapeutic potential in drug development, particularly for conditions involving dysregulated enzyme activity .

Case Study 1: ADAM17 Inhibition

A study investigated the inhibitory effects of this compound on ADAM17 activity. The results indicated that the compound could effectively suppress the cleavage of pro-TNF-α in vitro, suggesting its potential use in inflammatory conditions where TNF-α plays a critical role .

Case Study 2: Peptide Synthesis Applications

Research has demonstrated that this compound can be utilized in solid-phase peptide synthesis. The compound's unique structural properties allow for the incorporation into peptides that exhibit enhanced biological activity, making it a valuable tool in medicinal chemistry .

Data Tables

Biological Activity Description References
Enzyme InhibitionModulates ADAM17 activity
Peptide SynthesisBuilding block for novel peptides
Therapeutic PotentialInvestigated for drug development applications

Q & A

Q. What are the key considerations for synthesizing N-Me-D-Nva-OH.HCl with high enantiomeric purity?

Enantiomeric purity is critical for studies involving chiral recognition or biological activity. To achieve this:

  • Use chiral auxiliaries or enantioselective catalysts during synthesis to minimize racemization .
  • Monitor reaction conditions (temperature, pH) rigorously, as elevated temperatures or acidic/basic environments may promote epimerization .
  • Employ analytical techniques like chiral HPLC or capillary electrophoresis to validate purity, comparing retention times with standards .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

A multi-method approach is recommended:

  • NMR spectroscopy (¹H, ¹³C) to confirm backbone structure and methyl group incorporation .
  • Mass spectrometry (MS) for molecular weight verification and detection of impurities .
  • HPLC with UV/Vis or evaporative light scattering detection (ELSD) to assess purity and stability under varying solvent conditions .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Store desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation .
  • Pre-dissolved samples in DMSO or PBS should be aliquoted to avoid freeze-thaw cycles, which may degrade the compound .

Advanced Research Questions

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols for incorporating this compound to minimize racemization?

Optimization involves:

  • Coupling agents : Use HATU or DIC/Oxyma for efficient activation while reducing racemization risk .
  • Temperature control : Perform couplings at 0–4°C to slow base-catalyzed epimerization .
  • Monitoring : Employ real-time FT-IR to track coupling efficiency and detect side reactions .

Q. How should researchers approach conflicting solubility data reported for this compound in different solvent systems?

Contradictions often arise from variations in measurement protocols. To resolve:

  • Standardize methods : Use dynamic light scattering (DLS) or nephelometry to quantify solubility thresholds consistently .
  • Replicate studies : Compare data under identical conditions (e.g., pH 7.4 PBS vs. DMSO) .
  • Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability .

Q. What computational modeling strategies can predict the conformational behavior of this compound in aqueous versus non-polar environments?

Advanced modeling approaches include:

  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields to model solvation effects and intramolecular hydrogen bonding .
  • Density functional theory (DFT) : Calculate energy barriers for rotameric transitions in explicit solvent models .
  • Validation : Cross-reference computational results with experimental NMR NOE data to confirm accuracy .

Methodological Notes

  • Data Reproducibility : Document all synthesis and analysis parameters (e.g., solvent grades, instrument calibration) to align with FAIR data standards .
  • Conflict Resolution : For contradictory findings, prioritize primary literature with detailed protocols over secondary summaries .

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